2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid physicochemical properties
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Introduction
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a substituted heterocyclic compound belonging to the pyridine carboxylic acid class. Its molecular architecture, featuring a pyridine core functionalized with a carboxylic acid, a hydroxyethoxy side chain, and a methyl group, presents a unique combination of properties relevant to medicinal chemistry and materials science. The presence of hydrogen bond donors and acceptors, a metal-chelating motif (carboxylic acid and pyridine nitrogen), and both hydrophilic and lipophilic regions suggests its potential as a versatile building block in drug design and the development of functional materials.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, it delves into the structural rationale for its predicted behavior and furnishes detailed, field-proven experimental protocols for empirical validation. The objective is to equip researchers with the foundational knowledge required to effectively utilize this molecule in their research endeavors.
Chemical Identity and Structural Analysis
A thorough understanding of a molecule's identity and structure is the bedrock upon which all physicochemical interpretation is built. The arrangement of functional groups in 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid dictates its reactivity, solubility, and potential for intermolecular interactions.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-hydroxyethoxy)-6-methylnicotinic acid | [1] |
| CAS Number | 1343004-29-4 | [1] |
| Molecular Formula | C₉H₁₁NO₄ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| SMILES | CC1=NC(OCCO)=C(C=C1)C(O)=O | [1] |
Structural Features and Their Implications:
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Pyridine Ring: An aromatic, electron-deficient heterocycle containing a nitrogen atom that imparts weak basicity and the ability to coordinate with metal ions.
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Carboxylic Acid Group: A primary acidic functional group, making the molecule a Brønsted-Lowry acid. It is a key site for salt formation, hydrogen bonding, and chelation.
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Hydroxyethoxy Side Chain: This group introduces significant polarity, flexibility, and two sites for hydrogen bonding (the ether oxygen and the terminal hydroxyl group). This chain is expected to enhance aqueous solubility compared to simpler alkoxy substituents.
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Methyl Group: A small, lipophilic group that will contribute to the molecule's nonpolar character and influence its binding interactions in hydrophobic pockets.
The confluence of these groups results in an amphipathic molecule with a rich potential for diverse non-covalent interactions, which are critical for its behavior in both chemical and biological systems.
Core Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this specific molecule is not publicly available, we can construct a robust predictive profile based on its structure and data from closely related analogues.
| Property | Predicted Value / Observation | Rationale & Comparative Analysis |
| Physical State | White to off-white crystalline solid | Analogous compounds like 6-Methylnicotinic acid and 2-Hydroxypyridine-3-carboxylic acid are solids at room temperature.[2][3] |
| Melting Point | High, likely >200 °C | 6-Methylnicotinic acid melts at 210-213 °C.[3] The additional hydrogen bonding capability from the hydroxyethoxy group may contribute to a higher melting point due to a more stable crystal lattice. |
| Aqueous Solubility | Sparingly to moderately soluble; highly pH-dependent | The aromatic core and methyl group limit solubility. However, the carboxylic acid, hydroxyl, and ether functionalities will enhance it. Solubility will increase significantly at pH values above the carboxylic acid pKa, due to the formation of the highly polar carboxylate anion. |
| Organic Solvent Solubility | Soluble in polar organic solvents (Methanol, DMSO) | 6-Methylnicotinic acid is slightly soluble in Methanol and DMSO.[3] 2-Hydroxypyridine-3-carboxylic acid is soluble in formic acid.[2] |
| pKa (Acidic) | Predicted ~2.5 - 4.5 | This is the expected range for a carboxylic acid on an electron-deficient pyridine ring. |
| pKa (Basic) | Predicted ~1.0 - 3.0 | The pyridine nitrogen's basicity (pKa of pyridine is ~5.2) is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the electronegative oxygen of the ether linkage. |
| LogP | Predicted Low to Moderate | The molecule possesses both lipophilic (methyl, pyridine ring) and hydrophilic (acid, hydroxyl, ether) regions. The exact value will depend on the ionization state, but a moderately low value for the neutral species is expected. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols describe standard, reliable methods for determining the key physicochemical properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.
Workflow for Comprehensive Physicochemical Profiling
The following diagram outlines the logical workflow for characterizing a new chemical entity like the topic compound.
Caption: Predominant ionic species of the compound as a function of solution pH.
This pH-dependent ionization directly impacts solubility, lipophilicity, and the ability to permeate biological membranes, making it a critical consideration in drug development.
Safety and Handling
Based on available data for the compound and its analogues, appropriate safety measures must be observed.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Signal Word: Warning. [1] Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [3][4]
References
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2-Hydroxy-6-methylpyridine-3-carboxylic acid | 38116-61-9. Appchem. [Link]
Sources
- 1. 1343004-29-4 | 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid - AiFChem [aifchem.com]
- 2. 2-Hydroxypyridine-3-carboxylic acid 98 609-71-2 [sigmaaldrich.com]
- 3. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 4. 38116-61-9|2-Hydroxy-6-methylpyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
